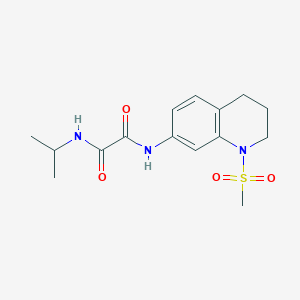

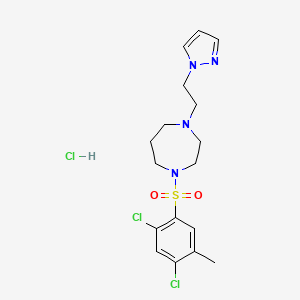

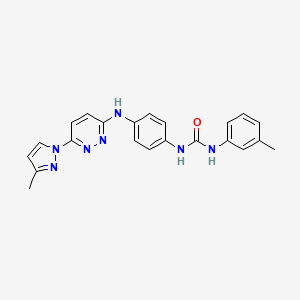

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines

The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position highlights the use of sodium sulfinates as sulfide sources. This method generates environmentally benign byproducts, offering a more environmentally friendly alternative to previous sulfonylation methods. The process yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, showcasing the potential for creating less unpleasantly odorous and more sustainable chemical processes (Xia et al., 2016).

Neuroprotective Potential Against Cerebral Ischemia

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent and selective inhibitor of the non-NMDA glutamate receptor, showcasing neuroprotective effects against global ischemia. Its ability to protect against ischemic challenges, even when administered two hours post-event, underlines its potential as a therapeutic agent in cerebral ischemia management (Sheardown et al., 1990).

Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

The study of the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including QMMSB (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) and QMiPSB, offers insights into their biotransformation. Understanding their metabolic pathways, including ester hydrolysis and glucuronidation, is crucial for their identification in clinical toxicology and for assessing drug-drug interaction risks due to CYP inhibition (Richter et al., 2022).

Antibacterial Activity of Quinoxaline Derivatives

The synthesis and evaluation of 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives for antibacterial activity reveal their potential in veterinary medicine. Specifically, 2-acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide demonstrated good in vitro activity against pathogens like Treponema hyodysenteriae, showcasing the application of quinoxaline derivatives in addressing swine dysentery and other bacterial infections (Dirlam et al., 1983).

Glyoxalase 1 Inhibition for Treating Depression

Research on Glyoxalase 1 (GLO1) inhibitors, such as 8-(methylsulfonylamino)quinoline, underscores their potential in treating depression and anxiety. By targeting GLO1, a Zn2+-dependent enzyme, these inhibitors can elevate methylglyoxal levels in the brain and reduce depression-like behavior in mice, offering a novel approach to psychiatric illness treatment (Perez et al., 2019).

特性

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)15(20)17-12-7-6-11-5-4-8-18(13(11)9-12)23(3,21)22/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19)(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOIIRYCNLWXQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2362217.png)

![1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362221.png)

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2-dihydropyridin-2-ylidene]propan-2-amine](/img/structure/B2362225.png)

![n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2362228.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)

![2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2362239.png)